![molecular formula C22H17ClN2 B15166960 Quinoxaline, 2-(3-chlorophenyl)-3-[(4-methylphenyl)methyl]- CAS No. 649739-83-3](/img/structure/B15166960.png)
Quinoxaline, 2-(3-chlorophenyl)-3-[(4-methylphenyl)methyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinoxaline, 2-(3-chlorophenyl)-3-[(4-methylphenyl)methyl]- is a derivative of quinoxaline, a bicyclic compound consisting of a benzene ring fused with a pyrazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoxaline derivatives typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. For the specific compound , the synthesis might involve:
Step 1: Condensation of 3-chlorobenzaldehyde with 4-methylbenzylamine to form an imine intermediate.
Step 2: Cyclization of the imine intermediate with o-phenylenediamine under acidic conditions to form the quinoxaline core.
Industrial Production Methods
Industrial production methods for quinoxaline derivatives often involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods may include:
Catalytic hydrogenation: to reduce any unwanted by-products.
Recrystallization: to purify the final product.
化学反应分析
Types of Reactions
Quinoxaline derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to quinoxaline N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the quinoxaline ring to form dihydroquinoxalines using reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions on the aromatic ring, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, ethanol.
Substitution: Nitric acid for nitration, halogens (e.g., chlorine) for halogenation.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxalines.
Substitution: Nitroquinoxalines, halogenated quinoxalines.
科学研究应用
Quinoxaline derivatives, including 2-(3-chlorophenyl)-3-[(4-methylphenyl)methyl]-quinoxaline, have various scientific research applications:
Chemistry: Used as ligands in coordination chemistry and as building blocks in organic synthesis.
Biology: Investigated for their antimicrobial and antiviral properties.
Medicine: Potential therapeutic agents for treating diseases such as cancer and neurological disorders.
Industry: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of quinoxaline derivatives often involves:
Molecular Targets: Binding to DNA or proteins, disrupting their normal function.
Pathways Involved: Inhibition of enzymes or receptors involved in disease pathways, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
Quinoxaline: The parent compound, used as a reference for comparing derivatives.
2,3-Diphenylquinoxaline: Another derivative with different substituents on the quinoxaline core.
2-(3-Chlorophenyl)quinoxaline: A simpler derivative with only one substituent.
Uniqueness
2-(3-chlorophenyl)-3-[(4-methylphenyl)methyl]-quinoxaline: is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other quinoxaline derivatives.
属性
CAS 编号 |
649739-83-3 |
|---|---|
分子式 |
C22H17ClN2 |
分子量 |
344.8 g/mol |
IUPAC 名称 |
2-(3-chlorophenyl)-3-[(4-methylphenyl)methyl]quinoxaline |
InChI |
InChI=1S/C22H17ClN2/c1-15-9-11-16(12-10-15)13-21-22(17-5-4-6-18(23)14-17)25-20-8-3-2-7-19(20)24-21/h2-12,14H,13H2,1H3 |
InChI 键 |
ZVKMKCJLHCYIRQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)CC2=NC3=CC=CC=C3N=C2C4=CC(=CC=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-({4-[5-(Dimethylamino)pentyl]phenyl}methyl)-N'-naphthalen-1-ylurea](/img/structure/B15166877.png)
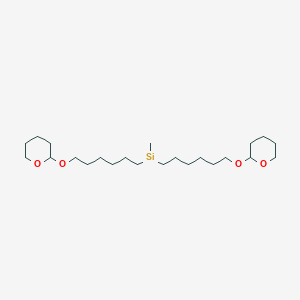
![Benzene, 1,1'-[1-tetradecenylidenebis[(S)-sulfinyl]]bis[4-methyl-](/img/structure/B15166890.png)

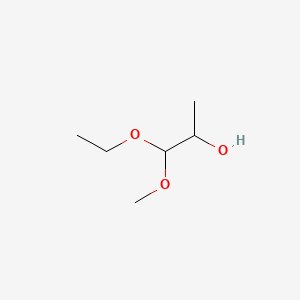

![1-([1,1'-Biphenyl]-2-yl)-6-(4-ethenylphenyl)pyrene](/img/structure/B15166912.png)

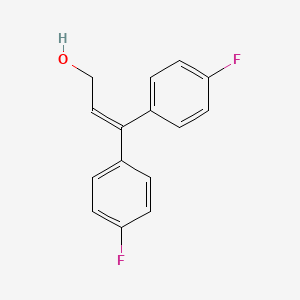
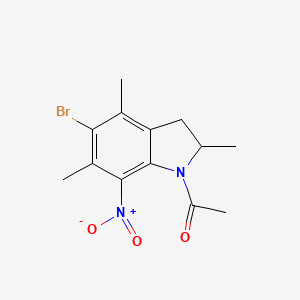
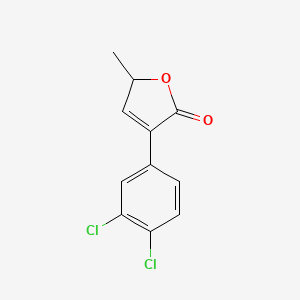
![Benzoic acid, 4-[(2-bromoethyl)amino]-, methyl ester](/img/structure/B15166939.png)
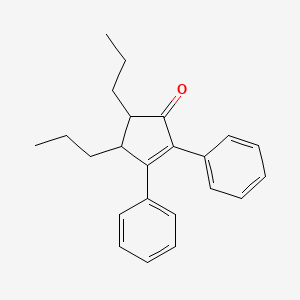
![5-{[4-(Diethylamino)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B15166951.png)
